Antibacterial Activity: 1,8-Naphthyridine vs. 1,6-Naphthyridine Derivatives
In a systematic comparison of pyridone-carboxylic acid derivatives, 1-ethyl-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid demonstrated greater in vitro antibacterial activity than its 1,6-naphthyridine counterpart across multiple bacterial strains [1]. This represents a cross-study comparable observation where the 1,8-regioisomer scaffold consistently outperformed the 1,6-naphthyridine scaffold in this specific antibacterial series [1].
| Evidence Dimension | In vitro antibacterial activity |
|---|---|
| Target Compound Data | 1,6-Naphthyridine derivatives (compound 20 series): lower relative activity |
| Comparator Or Baseline | 1,8-Naphthyridine derivatives (compound 6 series): higher relative activity |
| Quantified Difference | Directional only: 1,8-naphthyridine > 1,6-naphthyridine (exact MIC values not reported in accessible abstract) |
| Conditions | In vitro antibacterial screening against standard bacterial strains |
Why This Matters
This positional isomerism directly impacts potency, meaning procurement of the correct regioisomer is essential for reproducing or advancing specific antibacterial lead series.
- [1] Matsumoto, J., et al. (1982). Pyridone-carboxylic acids as antibacterial agents. I. Synthesis and antibacterial activity of 1-alkyl-1,4-dihydro-4-oxo-1,8- and 1,6-naphthyridine-3-carboxylic acids. Chemical and Pharmaceutical Bulletin, 30(10), 3509-3516. View Source
